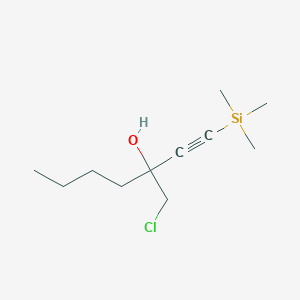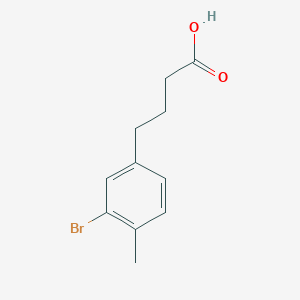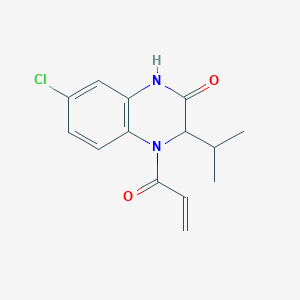
3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol, also known as TMS-protected propargylic alcohol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in organic synthesis, pharmaceuticals, and material science.
Scientific Research Applications
Synthesis of PGF2α Intermediates
A study by Mahrwald et al. (1990) demonstrated the conversion of a trimethylsilylated primary hydroxy group into an aldehyde group, a process crucial in the synthesis of PGF2α intermediates. The use of 1-metalated hept-1-yne in this context highlights the versatility of compounds like 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol in synthesizing prostaglandin intermediates (Mahrwald et al., 1990).
Synthesis of Potential HIV-1 Protease Inhibitors
D'aniello et al. (1994) reported the use of 2-substituted 3-(trimethylsilyl)-1-propenes, including this compound, in the synthesis of homoallylic alcohols. These alcohols are key intermediates for the development of hydroxyethylene peptide isosteres, potentially effective as HIV-1 protease inhibitors (D'aniello et al., 1994).
Synthesis of Hydroxyethylene Dipeptide Isosteres
D'aniello et al. (1992) utilized 2-Chloromethyl-3-trimethylsilyl-1-propene, a related compound, for reacting with N-Boc amino aldehydes. This reaction selectively produced (S)-homoallylic alcohols, which are precursors for hydroxyethylene dipeptide isosteres, important in peptide-based therapeutics (D'aniello, Géhanne, & Taddei, 1992).
Hydroboration Applications
Hoshi et al. (1992) explored the hydroboration of 3-chloro-1-trimethylsilyl-1-propyne, a compound structurally similar to this compound. Their research focused on synthesizing various regioisomers and applying them to create (E)-3-trimethylsilyl-2-alkenes and 3-trimethylsilyl-1-alkenes, which are valuable in organic synthesis (Hoshi, Masuda, & Arase, 1992).
Properties
IUPAC Name |
3-(chloromethyl)-1-trimethylsilylhept-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClOSi/c1-5-6-7-11(13,10-12)8-9-14(2,3)4/h13H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILMLLUPPYJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCl)(C#C[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2482328.png)

![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2482334.png)

![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)
![2-methoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2482338.png)
![N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2482341.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(4-fluorobenzyl)malonamide](/img/structure/B2482343.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2482344.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2482346.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2482347.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2482348.png)
![N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2482349.png)
